molecular formula C22H20ClN3OS B11293528 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11293528
M. Wt: 409.9 g/mol
InChI Key: MQNNTRJUSGKXED-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide under acidic conditions to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine.

    Formation of the Pyrrolone Structure: The pyrrolone structure can be synthesized by reacting 3-phenylpropylamine with ethyl acetoacetate under basic conditions to form 1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one.

    Coupling Reaction: The final step involves coupling the thiazole and pyrrolone intermediates using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The thiazole ring can be reduced to form a dihydrothiazole using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 5-nitro-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one.

    Reduction: Formation of 5-amino-4-[4-(4-chlorophenyl)-1,3-dihydrothiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one.

    Substitution: Formation of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a useful tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its ability to form stable complexes with metals and other compounds makes it useful in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The thiazole ring and amino group play a crucial role in these interactions, allowing the compound to form hydrogen bonds and π-π interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups The presence of the thiazole ring, amino group, and pyrrolone structure allows for a wide range of chemical reactions and interactions with biological targets

Properties

Molecular Formula

C22H20ClN3OS

Molecular Weight

409.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(3-phenylpropyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H20ClN3OS/c23-17-10-8-16(9-11-17)18-14-28-22(25-18)20-19(27)13-26(21(20)24)12-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-11,14,24,27H,4,7,12-13H2

InChI Key

MQNNTRJUSGKXED-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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